2-Ethyl-1,3-benzoxazol-4-amine
Overview
Description
Synthesis Analysis
Several synthetic strategies have been explored for benzoxazole derivatives, including those involving 2-aminophenol as a precursor. These methods have been used to efficiently synthesize benzoxazole compounds with diverse functional groups. Notably, the combination of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various reaction conditions and catalysts has yielded promising results .
Molecular Structure Analysis
Chemical Reactions Analysis
- A three-component reaction involving o-iodoanilines or electron-rich aromatic amines with K2S and DMSO yields 2-unsubstituted benzothiazoles .
- Cyclization reactions of 2-aminophenols with β-diketones, catalyzed by a combination of Brønsted acid and CuI, provide various 2-substituted benzoxazoles .
Physical And Chemical Properties Analysis
Scientific Research Applications
Chemical Synthesis and Regioselectivity
The benzoxazole moiety, like 2-Ethyl-1,3-benzoxazol-4-amine, has been recognized for its role in chemical synthesis, particularly in enhancing regioselectivity. For instance, it has been used as a removable directing group in the Ir-catalyzed alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines, demonstrating a unique regioselectivity in chemical synthesis (Lahm & Opatz, 2014).
Polymer Research and Antimicrobial Functions
In polymer research, 2-Ethyl-1,3-benzoxazol-4-amine-related compounds have been used to synthesize polymers with antimicrobial functions. Specifically, poly(2-alkyl-1,3-oxazoline)s with terminal quaternary ammonium groups exhibited antibacterial properties, indicating the relevance of benzoxazole derivatives in the development of antimicrobial polymers (Waschinski & Tiller, 2005).
Catalysis and Green Chemistry
In the realm of green chemistry, derivatives of 2-Ethyl-1,3-benzoxazol-4-amine have been used to catalyze the formation of 2-aminobenzoxazoles through an electrochemically initiated coupling process. This process avoids the use of excess chemical oxidant and supports the reduction of waste, showcasing the compound's application in sustainable chemical practices (Gao et al., 2014).
Anticancer Research
Moreover, derivatives of 2-Ethyl-1,3-benzoxazol-4-amine have been studied for their potential as anticancer agents. For example, a series of cyclic amine-containing benzoxazole and benzoxazolone derivatives were synthesized and evaluated for their cytotoxic effects against human cancer cell lines, indicating the compound's potential in cancer research (Murty et al., 2011).
properties
IUPAC Name |
2-ethyl-1,3-benzoxazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-8-11-9-6(10)4-3-5-7(9)12-8/h3-5H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWXQMIZDXNTKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=CC=C2O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476979 | |
Record name | 2-Ethyl-1,3-benzoxazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10476979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1,3-benzoxazol-4-amine | |
CAS RN |
477603-35-3 | |
Record name | 2-Ethyl-1,3-benzoxazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10476979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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